molecular formula C11H14N2O2 B1279176 3-amino-N-cyclopropyl-4-methoxybenzamide CAS No. 312629-04-2

3-amino-N-cyclopropyl-4-methoxybenzamide

Cat. No.: B1279176
CAS No.: 312629-04-2
M. Wt: 206.24 g/mol
InChI Key: YFKWIIUCAHLWQU-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropyl-4-methoxybenzamide is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol It is characterized by the presence of an amino group, a cyclopropyl group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-cyclopropyl-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzoic acid and cyclopropylamine.

    Amidation Reaction: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The acid chloride is then reacted with cyclopropylamine to form N-cyclopropyl-4-methoxybenzamide.

    Amination Reaction: The N-cyclopropyl-4-methoxybenzamide is then subjected to nitration using a nitrating agent such as nitric acid (HNO3) to introduce a nitro group at the 3-position of the benzene ring. The nitro group is subsequently reduced to an amino group using a reducing agent like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods typically utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-cyclopropyl-4-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. For example, the methoxy group can be replaced with a hydroxyl group using reagents like hydrobromic acid (HBr).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Hydrobromic acid (HBr)

Major Products Formed

    Oxidation: 3-nitro-N-cyclopropyl-4-methoxybenzamide

    Reduction: this compound

    Substitution: 3-amino-N-cyclopropyl-4-hydroxybenzamide

Scientific Research Applications

3-amino-N-cyclopropyl-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-N-cyclopropyl-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and methoxy groups contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methoxybenzamide
  • N-cyclopropyl-4-methoxybenzamide
  • 3-nitro-N-cyclopropyl-4-methoxybenzamide

Uniqueness

3-amino-N-cyclopropyl-4-methoxybenzamide is unique due to the presence of both the cyclopropyl and methoxy groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-amino-N-cyclopropyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-5-2-7(6-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKWIIUCAHLWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456913
Record name 3-amino-N-cyclopropyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312629-04-2
Record name 3-amino-N-cyclopropyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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